molecular formula C30H19OPS B12880783 (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine

Cat. No.: B12880783
M. Wt: 458.5 g/mol
InChI Key: QKJAGPAKUISYLE-YTTGMZPUSA-N
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Description

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine is a complex organic compound that features a unique combination of furan, thiophene, and phosphine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine typically involves multi-step organic reactions. One common method involves the coupling of dibenzo[b,d]furan and dibenzo[b,d]thiophene derivatives with a phosphine reagent under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or ruthenium complexes to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups .

Scientific Research Applications

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence various biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine is unique due to its combination of furan, thiophene, and phosphine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry .

Properties

Molecular Formula

C30H19OPS

Molecular Weight

458.5 g/mol

IUPAC Name

(S)-dibenzofuran-4-yl-dibenzothiophen-4-yl-phenylphosphane

InChI

InChI=1S/C30H19OPS/c1-2-10-20(11-3-1)32(26-17-8-14-23-21-12-4-6-16-25(21)31-29(23)26)27-18-9-15-24-22-13-5-7-19-28(22)33-30(24)27/h1-19H/t32-/m0/s1

InChI Key

QKJAGPAKUISYLE-YTTGMZPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[P@@](C2=CC=CC3=C2OC4=CC=CC=C34)C5=CC=CC6=C5SC7=CC=CC=C67

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC3=C2OC4=CC=CC=C34)C5=CC=CC6=C5SC7=CC=CC=C67

Origin of Product

United States

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